molecular formula C19H18ClN3O3 B429840 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B429840
M. Wt: 371.8g/mol
InChI Key: HCHUEVKILHBNMY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chlorophenyl group, a methoxyphenyl group, and a pyrimidine ring. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrimidinecarboxamide compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide. This leads to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound shares similar structural features but differs in the ring system, leading to different chemical properties and reactivity.

    4-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide: Another structurally related compound with a different ring system, which may result in distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-7-9-15(26-2)10-8-14)17(23-19(25)21-11)12-3-5-13(20)6-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)

InChI Key

HCHUEVKILHBNMY-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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